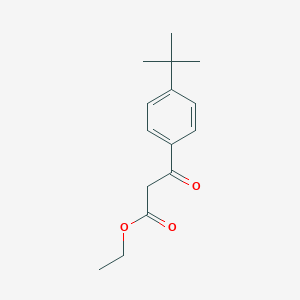

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Beschreibung

The exact mass of the compound Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-18-14(17)10-13(16)11-6-8-12(9-7-11)15(2,3)4/h6-9H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGOOHDAUMBYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373828 | |

| Record name | ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101498-88-8 | |

| Record name | ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101498-88-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis and drug discovery. The document delves into the core chemical principles, a detailed step-by-step experimental protocol, and the analytical characterization of the target compound. The primary synthetic route discussed is the mixed Claisen condensation, a robust and widely utilized carbon-carbon bond-forming reaction. This guide is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to successfully synthesize and characterize this important chemical entity.

Introduction: The Significance of β-Keto Esters

β-Keto esters are a pivotal class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement imparts a versatile reactivity profile, making them indispensable building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3] The presence of two carbonyl groups flanking a methylene unit results in acidic α-protons, facilitating the formation of a stabilized enolate which can act as a potent nucleophile in various chemical transformations.

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, the subject of this guide, incorporates a bulky tert-butyl group on the aromatic ring. This lipophilic moiety can significantly influence the pharmacological properties of derivative compounds, potentially enhancing membrane permeability and metabolic stability. Consequently, this β-keto ester serves as a key intermediate for the synthesis of novel therapeutic agents.

The Synthetic Strategy: A Deep Dive into the Mixed Claisen Condensation

The most efficient and direct method for the synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is the mixed Claisen condensation.[4][5][6][7] This reaction involves the condensation of two different esters in the presence of a strong, non-nucleophilic base.[4][5][6]

The Core Mechanism

The Claisen condensation proceeds through a series of well-defined steps:[4][6]

-

Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of an enolizable ester (in this case, ethyl acetate) to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second, non-enolizable ester (ethyl 4-tert-butylbenzoate).

-

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

-

Reformation of the Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group.

-

Deprotonation of the Product: The newly formed β-keto ester has highly acidic α-protons and is deprotonated by the ethoxide present in the reaction mixture. This irreversible deprotonation drives the equilibrium towards the product.[4]

-

Acidic Workup: A final acidic workup is necessary to protonate the enolate of the β-keto ester and yield the neutral product.

Diagram 1: The Mixed Claisen Condensation Workflow

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a representative, detailed protocol for the synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate based on established Claisen condensation procedures for analogous compounds.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 4-tert-butylbenzoate | C₁₃H₁₈O₂ | 206.28 | 10.31 g | 50 |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 22.03 g (24.4 mL) | 250 |

| Sodium ethoxide | C₂H₅NaO | 68.05 | 4.08 g | 60 |

| Anhydrous Ethanol | C₂H₆O | 46.07 | 100 mL | - |

| Diethyl ether | C₄H₁₀O | 74.12 | As needed | - |

| 1 M Hydrochloric acid | HCl | 36.46 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - |

| Eluent for Chromatography (e.g., Hexane:Ethyl Acetate) | - | - | As needed | - |

Reaction Procedure

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.

-

Reagent Addition: The flask is charged with sodium ethoxide (4.08 g, 60 mmol) and anhydrous ethanol (50 mL). The mixture is stirred to form a solution.

-

Addition of Esters: A solution of ethyl 4-tert-butylbenzoate (10.31 g, 50 mmol) and ethyl acetate (22.03 g, 250 mmol) in anhydrous ethanol (50 mL) is added dropwise from the dropping funnel to the stirred sodium ethoxide solution over a period of 30 minutes.

-

Reaction: The reaction mixture is heated to reflux (approximately 78 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M hydrochloric acid (approximately 100 mL) with vigorous stirring until the solution is acidic (pH ~2-3).

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane:ethyl acetate) to afford the pure Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate.

Characterization of the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molar Mass | 248.32 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not available (expected to be high, purification by distillation may require vacuum) |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.90 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the carbonyl group.

-

δ 7.50 (d, J = 8.5 Hz, 2H): Aromatic protons meta to the carbonyl group.

-

δ 4.20 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester group (-OCH₂CH₃).

-

δ 3.95 (s, 2H): Methylene protons between the two carbonyl groups (-COCH₂CO-).

-

δ 1.35 (s, 9H): Methyl protons of the tert-butyl group.

-

δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester group (-OCH₂CH₃).

¹³C NMR (101 MHz, CDCl₃):

-

δ 192.5: Carbonyl carbon of the ketone.

-

δ 167.0: Carbonyl carbon of the ester.

-

δ 157.0: Quaternary aromatic carbon attached to the tert-butyl group.

-

δ 131.0: Aromatic CH carbons ortho to the carbonyl group.

-

δ 128.5: Aromatic CH carbons meta to the carbonyl group.

-

δ 126.0: Quaternary aromatic carbon attached to the keto-ester side chain.

-

δ 61.5: Methylene carbon of the ethyl ester group (-OCH₂CH₃).

-

δ 46.0: Methylene carbon between the two carbonyl groups (-COCH₂CO-).

-

δ 35.0: Quaternary carbon of the tert-butyl group.

-

δ 31.0: Methyl carbons of the tert-butyl group.

-

δ 14.0: Methyl carbon of the ethyl ester group (-OCH₂CH₃).

Infrared (IR) Spectroscopy:

-

~1745 cm⁻¹: C=O stretch of the ester.

-

~1685 cm⁻¹: C=O stretch of the ketone.

-

~1605 cm⁻¹: C=C stretch of the aromatic ring.

-

~2960 cm⁻¹: C-H stretch of the alkyl groups.

Safety and Handling

-

Sodium ethoxide is a strong base and is corrosive. It is also flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethyl 4-tert-butylbenzoate and ethyl acetate are flammable liquids. Keep away from ignition sources.

-

Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

-

The reaction should be performed in a well-ventilated fume hood.

Conclusion

The mixed Claisen condensation provides a reliable and efficient pathway for the synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate. This technical guide outlines a comprehensive approach, from the underlying chemical principles to a detailed experimental protocol and characterization methods. By understanding the causality behind the experimental choices and adhering to the described procedures, researchers can confidently synthesize this valuable intermediate for its application in drug discovery and development.

References

-

Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

-

Chemistry LibreTexts. (2023, September 20). 23.7: The Claisen Condensation Reaction. [Link]

- Feng, C., Zhang, S., Cai, J., Chen, J., Hu, H., & Ji, M. (2013). Zinc Triflate Catalysed Synthesis of β-Enamino Ketones(Esters) under Solvent-Free Conditions. Journal of Chemical Research, 37(10), 626-629.

-

Royal Society of Chemistry. (2014). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

-

Alsughayer, A., Elassar, A. A., Mustafa, S., & Al-Sagheer, F. (2011). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. [Link]

-

ResearchGate. (2015). Mastering β-keto esters. [Link]

-

Homework.Study.com. (n.d.). If a mixture of ethyl acetate and ethyl benzoate is treated with base, a mixture of two Claisen... [Link]

-

PubChem. (n.d.). Ethyl 4-tert-butylbenzoate. [Link]

-

PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. [Link]

- Google Patents. (n.d.).

-

OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. [Link]

-

PubMed Central. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

OpenStax adaptation. (n.d.). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. [Link]

-

MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)

-

Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

-

PubMed Central. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

-

Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Filo. (2025). If a mixture of ethyl acetate and ethyl benzoate is treated with base, a mixture of two Claisen... [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. homework.study.com [homework.study.com]

- 6. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-depth Technical Guide to Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a β-keto ester of significant interest in synthetic organic chemistry. This document delves into its chemical and physical properties, provides a detailed methodology for its synthesis, explores its spectral characteristics, and discusses its reactivity and potential applications as a versatile building block in the development of more complex molecules.

Core Chemical Properties and Identification

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is an organic compound characterized by a β-keto ester functional group attached to a 4-tert-butylphenyl moiety. This structure imparts a unique combination of reactivity and lipophilicity, making it a valuable intermediate in various synthetic endeavors.

Table 1: Chemical and Physical Properties of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | N/A |

| CAS Number | 101498-88-8 | [1][2] |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | N/A |

| Predicted Boiling Point | 335.1 ± 25.0 °C (at 760 mmHg) | N/A |

| Predicted Density | 1.031 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 10.15 ± 0.25 | N/A |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

Synthesis via Crossed Claisen Condensation

The most common and efficient method for the synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is the crossed Claisen condensation. This reaction involves the condensation of an ester with an α-hydrogen (ethyl acetate) and another ester that lacks α-hydrogens (ethyl 4-tert-butylbenzoate) in the presence of a strong base. The absence of α-hydrogens on ethyl 4-tert-butylbenzoate prevents its self-condensation, leading to a higher yield of the desired product.[3]

The reaction proceeds through the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl 4-tert-butylbenzoate. Subsequent elimination of an ethoxide ion yields the β-keto ester.

Caption: Workflow for the synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate.

Materials:

-

Ethyl 4-tert-butylbenzoate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a solution of sodium ethoxide in anhydrous ethanol or a suspension of sodium hydride in anhydrous diethyl ether.

-

Enolate Formation: Slowly add ethyl acetate to the base solution/suspension at room temperature with vigorous stirring.

-

Crossed Condensation: To the resulting enolate solution, add a solution of ethyl 4-tert-butylbenzoate in anhydrous diethyl ether dropwise from the dropping funnel.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate.

Spectral Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene protons adjacent to the carbonyl groups, the aromatic protons, and the tert-butyl group.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~1.25 | t | 3H | -O-CH₂-CH₃ | Typical range for an ethyl ester methyl group. |

| ~1.33 | s | 9H | -C(CH₃ )₃ | Characteristic singlet for a tert-butyl group on an aromatic ring. |

| ~3.95 | s | 2H | -CO-CH₂ -CO- | Methylene protons between two carbonyls, appearing as a singlet due to rapid tautomerization. |

| ~4.19 | q | 2H | -O-CH₂ -CH₃ | Typical range for an ethyl ester methylene group. |

| ~7.48 | d | 2H | Ar-H (ortho to C=O) | Aromatic protons ortho to the carbonyl group are deshielded. |

| ~7.90 | d | 2H | Ar-H (ortho to t-Bu) | Aromatic protons ortho to the tert-butyl group. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~14.1 | -O-CH₂-C H₃ | Ethyl ester methyl carbon. |

| ~31.0 | -C(C H₃)₃ | Tert-butyl methyl carbons. |

| ~35.0 | -C (CH₃)₃ | Tert-butyl quaternary carbon. |

| ~45.8 | -CO-C H₂-CO- | Methylene carbon between two carbonyls. |

| ~61.5 | -O-C H₂-CH₃ | Ethyl ester methylene carbon. |

| ~125.8 | Ar-C (ortho to t-Bu) | Aromatic carbons ortho to the tert-butyl group. |

| ~128.5 | Ar-C (ortho to C=O) | Aromatic carbons ortho to the carbonyl group. |

| ~133.8 | Ar-C (ipso to C=O) | Aromatic carbon attached to the carbonyl group. |

| ~157.0 | Ar-C (ipso to t-Bu) | Aromatic carbon attached to the tert-butyl group. |

| ~167.5 | -C O-O- | Ester carbonyl carbon. |

| ~191.7 | -C O-Ar | Ketone carbonyl carbon. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the aromatic ring.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3000-2850 | C-H | Alkyl C-H stretching |

| ~1745 | C=O | Ester carbonyl stretching |

| ~1685 | C=O | Aryl ketone carbonyl stretching |

| ~1600, ~1480 | C=C | Aromatic C=C stretching |

| ~1250 | C-O | Ester C-O stretching |

Mass Spectrometry (MS) (Predicted Fragmentation)

The mass spectrum under electron ionization (EI) would likely show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of the ester and ketone functionalities.

Plausible Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺

-

Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺

-

McLafferty rearrangement: If applicable, leading to the loss of ethylene.

-

Cleavage of the tert-butyl group: [M - 57]⁺

-

Formation of the 4-tert-butylbenzoyl cation: [C₁₁H₁₃O]⁺ at m/z 161.

Reactivity and Synthetic Applications

As a β-keto ester, Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a versatile synthetic intermediate. Its reactivity is primarily centered around the acidic α-hydrogens and the two carbonyl groups.

Caption: Key reaction pathways of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate.

-

Alkylation: The methylene protons between the two carbonyl groups are acidic and can be readily deprotonated by a base to form a stable enolate. This enolate can then be alkylated with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

-

Reduction: The ketone carbonyl can be selectively reduced in the presence of the ester using reducing agents like sodium borohydride (NaBH₄) to yield the corresponding β-hydroxy ester.

-

Synthesis of Heterocycles: The 1,3-dicarbonyl moiety makes this compound an excellent precursor for the synthesis of various heterocyclic systems, such as pyrazoles, pyrimidines, and isoxazoles, through condensation reactions with dinucleophiles like hydrazines, ureas, and hydroxylamine.

-

Decarboxylation: The β-keto ester can be hydrolyzed to the corresponding β-keto acid, which can then be easily decarboxylated upon heating to yield 4-tert-butylacetophenone.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is not widely available, data from analogous compounds, such as ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, suggest the following GHS hazard classifications.[4]

Table 5: Inferred GHS Hazard Classifications

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a valuable and versatile building block in organic synthesis. Its preparation via the crossed Claisen condensation is a robust and scalable method. The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Researchers and drug development professionals can leverage the chemical properties and reactivity of this compound to design and execute novel synthetic strategies.

References

-

PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Matrix Fine Chemicals. ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6. [Link]

-

PubChem. tert-Butyl 3-(4-iodophenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]

-

ResearchGate. Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. [Link]

-

PubChem. Ethyl 3-(4-methylphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

- Google Patents. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.

-

PubChem. Ethyl 3-(4-nitrophenyl)propanoate. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. [Link]

Sources

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate CAS number 101498-88-8

An In-depth Technical Guide to Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Executive Summary

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate (CAS No. 101498-88-8) is a β-keto ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a reactive β-dicarbonyl system and a lipophilic tert-butylphenyl group, makes it a versatile building block for the synthesis of more complex molecules and pharmacologically active compounds. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its applications as a key synthetic intermediate. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

Physicochemical & Structural Properties

Understanding the fundamental properties of a compound is the cornerstone of its effective application in research and development. Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a derivative of propanoic acid containing a keto group at the β-position relative to the ester carbonyl, a structural motif that dictates its chemical reactivity.

| Property | Value | Source |

| CAS Number | 101498-88-8 | [1] |

| Molecular Formula | C₁₅H₂₀O₃ | [2] |

| Molecular Weight | 248.32 g/mol | [2] |

| IUPAC Name | ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate | N/A |

| Boiling Point | 335.1 ± 25.0 °C (Predicted) | [3] |

| Density | 1.031 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 10.15 ± 0.25 (Predicted) | [3] |

| InChI Key | AEGOOHDAUMBYHG-UHFFFAOYSA-N | [4] |

The presence of the 4-tert-butylphenyl group is particularly noteworthy in the context of drug discovery. The tert-butyl moiety is a common motif used to increase lipophilicity, which can enhance membrane permeability, and to provide steric bulk that can block metabolic degradation at adjacent sites, potentially improving the pharmacokinetic profile of a drug candidate.[5]

Synthesis Pathway: The Crossed Claisen Condensation

The most efficient and common method for synthesizing β-keto esters such as Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is the Claisen condensation.[6] Specifically, a "Crossed" Claisen condensation is employed, which involves two different ester reactants.[7][8] For this synthesis, the reaction occurs between ethyl 4-tert-butylbenzoate and ethyl acetate.

Mechanistic Rationale

The reaction is performed in the presence of a strong, non-nucleophilic base, typically the sodium salt of the alcohol corresponding to the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification side reactions.[9] The mechanism proceeds through several key steps:

-

Enolate Formation: The base abstracts an acidic α-proton from an enolizable ester (ethyl acetate) to form a resonance-stabilized nucleophilic enolate.[10]

-

Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of the second ester (ethyl 4-tert-butylbenzoate), which lacks α-protons and thus cannot enolize. This forms a tetrahedral intermediate.[9][10]

-

Reformation of Carbonyl: The intermediate collapses, expelling the ethoxide leaving group to form the β-keto ester product.[10]

-

Deprotonation (Driving Force): The newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than an alcohol (pKa ≈ 16-17).[8] The ethoxide by-product rapidly and irreversibly deprotonates the product, forming a doubly resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[6][10]

-

Acidic Workup: A final aqueous acid wash is required to neutralize the base and protonate the enolate, yielding the final product.[6]

Synthesis Workflow Diagram

Caption: Synthetic workflow for Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate via Crossed Claisen Condensation.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas (Argon or Nitrogen) inlet, add dry ethanol.

-

Base Formation: Add sodium metal portion-wise to the ethanol at 0 °C to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.

-

Enolate Generation: Add ethyl acetate (1.5 equivalents) dropwise to the sodium ethoxide solution while maintaining the temperature at 0-5 °C. Stir for 30 minutes to ensure complete formation of the ethyl acetate enolate.

-

Condensation Reaction: Add ethyl 4-tert-butylbenzoate (1.0 equivalent) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Workup: After completion, cool the reaction mixture to 0 °C and carefully quench by adding 1N aqueous HCl until the solution is acidic (pH ~5-6).[11]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).[11]

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure β-keto ester.

Analytical Characterization & Purity Assessment

Rigorous analytical testing is critical to confirm the identity and purity of the synthesized compound, ensuring its suitability for downstream applications. A multi-technique approach is recommended.

Chromatographic Methods

Chromatography is the primary tool for assessing purity and separating the target compound from unreacted starting materials, by-products, and other impurities.

-

Gas Chromatography (GC): As a volatile and thermally stable compound, GC is an excellent method for purity analysis.[12]

-

Protocol: A GC system equipped with a Flame Ionization Detector (FID) is used. A non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm) is suitable. The sample (1 mg/mL in ethyl acetate) is injected with a split ratio. A typical oven program would be: start at 100 °C, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.[12] Purity is determined by the area percentage of the main peak.

-

Causality: The FID provides high sensitivity to organic compounds, and the temperature ramp ensures the elution of both the product and any less volatile impurities. For structural confirmation of impurities, a GC-Mass Spectrometry (GC-MS) system can be used.[13]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC offers a versatile alternative, particularly for confirming results from GC.

-

Protocol: A Reverse-Phase HPLC method using a C18 column is standard. The mobile phase could be a gradient of acetonitrile and water. Detection is typically performed with a UV detector at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).

-

Expert Insight: A key challenge with β-keto esters in HPLC is keto-enol tautomerism, which can lead to peak splitting or broadening.[12] This can often be mitigated by adding a small amount of acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to drive the equilibrium to one form, resulting in sharper, more symmetrical peaks.

-

Spectroscopic Methods

Spectroscopy provides unambiguous structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the tert-butyl group (a singlet at ~1.3 ppm), aromatic protons in the para-substituted pattern (two doublets), and a key singlet for the methylene protons (–CH₂–) between the two carbonyls. The enol form, if present, would show a characteristic vinyl proton and a broad hydroxyl proton signal.

-

¹³C NMR: The carbon NMR will confirm the presence of two distinct carbonyl carbons (ester and ketone), carbons of the ethyl and tert-butyl groups, and the aromatic carbons.

-

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. When coupled with GC (GC-MS), it provides the mass of the parent molecule (molecular ion peak) and a characteristic fragmentation pattern that can be used for identification.

-

Infrared (IR) Spectroscopy: The IR spectrum will show strong, characteristic absorption bands for the two carbonyl groups: the ketone C=O stretch (approx. 1715 cm⁻¹) and the ester C=O stretch (approx. 1745 cm⁻¹).

Analytical Workflow Diagram

Caption: A comprehensive analytical workflow for the quality control of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate.

Reactivity and Applications in Drug Discovery

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is not typically an end-product but rather a valuable intermediate. Its bifunctional nature (ester and ketone) allows for a wide range of subsequent chemical transformations.[4]

Key Chemical Reactions

-

Reduction: The keto group can be selectively reduced using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding β-hydroxy ester, 3-(4-tert-butylphenyl)-3-hydroxypropanoate.[4] Stronger agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.

-

Oxidation: The compound can be oxidized with strong oxidizing agents to form 3-(4-tert-butylphenyl)-3-oxopropanoic acid.[4]

-

Nucleophilic Substitution: The ester group can undergo nucleophilic substitution with amines to form amides or with different alcohols to form other esters.[4][14] This is a common strategy for linking the core structure to other pharmacophores.

-

Heterocycle Formation: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocycles (e.g., pyrazoles, pyrimidines, isoxazoles), which are privileged structures in medicinal chemistry.

Role as a Synthetic Intermediate

The true value of this compound lies in its role as a scaffold for building more complex molecules, a cornerstone of modern drug discovery.[15] Phenotypic drug discovery (PDD), an approach that identifies substances that induce a desired change in a biological system without a preconceived target, often yields complex hit molecules that require versatile building blocks for optimization.[16]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. chembk.com [chembk.com]

- 3. ETHYL 3-(4-TERT-BUTYLPHENYL)-3-OXOPROPANOATE CAS#: 101498-88-8 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 10. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 11. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. prepchem.com [prepchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules, including heterocyclic compounds with potential pharmaceutical applications. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic analysis provides the fundamental data required for unequivocal structure elucidation and purity assessment. This guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As β-keto esters can exist in equilibrium between keto and enol tautomers, special attention is given to the spectroscopic features that reveal this dynamic process.[1][2][3] The interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, providing a robust framework for researchers working with this and related compounds.

Molecular Structure and Tautomerism

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate possesses a central β-dicarbonyl moiety, which allows for the existence of a keto-enol tautomerism. The equilibrium between the keto and enol forms is influenced by factors such as solvent polarity and temperature.[4][5]

dot graph a { layout=neato node [shape=none, margin=0] edge [arrowhead=none]

} Caption: Keto-enol tautomerism of the title compound.

In non-polar solvents, the enol form can be stabilized by intramolecular hydrogen bonding, while polar solvents tend to favor the more polar keto form.[3][5] This equilibrium is slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, providing information on the carbon skeleton and the chemical environment of each proton. The presence of both keto and enol forms in solution will be evident in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum will display separate sets of signals for the keto and enol tautomers. The ratio of the integrals of corresponding peaks allows for the quantification of the equilibrium constant (Keq) in the solvent used for analysis.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

| Assignment | Keto Form | Enol Form | Comments |

| Ethyl -CH₃ | ~1.25 (t, 3H) | ~1.30 (t, 3H) | Triplet due to coupling with the -CH₂- group. |

| Ethyl -CH₂- | ~4.20 (q, 2H) | ~4.25 (q, 2H) | Quartet due to coupling with the -CH₃ group. |

| Active Methylene (-CH₂-) | ~4.00 (s, 2H) | - | Singlet in the keto form. |

| Vinylic Proton (=CH-) | - | ~5.90 (s, 1H) | Characteristic singlet of the enol form. |

| tert-Butyl (-C(CH₃)₃) | ~1.35 (s, 9H) | ~1.35 (s, 9H) | A sharp singlet integrating to nine protons. |

| Aromatic Protons (AA'BB') | ~7.90 (d, 2H) | ~7.60 (d, 2H) | Doublet for protons ortho to the carbonyl. |

| Aromatic Protons (AA'BB') | ~7.50 (d, 2H) | ~7.45 (d, 2H) | Doublet for protons meta to the carbonyl. |

| Enolic Hydroxyl (-OH) | - | ~12.5 (s, 1H) | Broad singlet, highly deshielded due to intramolecular H-bonding. |

Predicted for CDCl₃ solution. Chemical shifts are referenced to TMS (0 ppm).

Expertise & Experience: The downfield shift of the active methylene protons (~4.00 ppm) in the keto form is due to the deshielding effect of two adjacent carbonyl groups. In the enol form, the disappearance of this signal and the appearance of a vinylic proton signal (~5.90 ppm) and a highly deshielded enolic hydroxyl proton (~12.5 ppm) are definitive indicators of enolization. The aromatic protons form a classic AA'BB' system, with the protons ortho to the electron-withdrawing keto group appearing further downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, providing evidence for the carbon framework of both tautomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Assignment | Keto Form | Enol Form |

| Ethyl -C H₃ | ~14.2 | ~14.3 |

| Ethyl -C H₂- | ~61.5 | ~60.8 |

| Active Methylene (-C H₂-) | ~46.0 | - |

| Vinylic Carbon (=C H-) | - | ~91.0 |

| C =O (Ketone) | ~192.0 | - |

| C =O (Ester) | ~167.5 | ~173.0 |

| Enolic Carbon (=C -OH) | - | ~185.0 |

| Aromatic C (quaternary, C-CO) | ~133.0 | ~129.0 |

| Aromatic CH (ortho to CO) | ~128.5 | ~127.0 |

| Aromatic CH (meta to CO) | ~126.0 | ~126.2 |

| Aromatic C (quaternary, C-tBu) | ~157.0 | ~155.0 |

| tert-Butyl -C (CH₃)₃ | ~35.2 | ~35.0 |

| tert-Butyl -C(C H₃)₃ | ~31.1 | ~31.0 |

Predicted for CDCl₃ solution. Chemical shifts are referenced to TMS (0 ppm).

Expertise & Experience: The presence of two distinct carbonyl signals in the keto form (~192.0 ppm for the ketone and ~167.5 ppm for the ester) is characteristic. In the enol form, these are replaced by signals corresponding to the ester carbonyl (~173.0 ppm) and the enolic carbon bonded to the hydroxyl group (~185.0 ppm). The upfield shift of the vinylic carbon (~91.0 ppm) is also a key identifier of the enol tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate and observing the keto-enol tautomerism.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Vibrational Mode | Tautomer | Intensity |

| ~3400-2400 | O-H stretch (intramolecular H-bond) | Enol | Broad, Weak-Medium |

| ~3000-2850 | C-H stretch (sp³ and sp²) | Both | Medium-Strong |

| ~1740 | C=O stretch (ester) | Keto | Strong |

| ~1715 | C=O stretch (ketone) | Keto | Strong |

| ~1650 | C=O stretch (conjugated ester) | Enol | Strong |

| ~1610 | C=C stretch (conjugated) | Enol | Medium |

| ~1600, ~1480 | C=C stretch (aromatic) | Both | Medium |

| ~1300-1000 | C-O stretch | Both | Strong |

Expertise & Experience: The IR spectrum of a sample containing both tautomers will show a complex carbonyl region. The keto form is characterized by two distinct C=O stretching bands: one for the ester (~1740 cm⁻¹) and one for the ketone (~1715 cm⁻¹). The enol form, stabilized by intramolecular hydrogen bonding and conjugation, will exhibit a lower frequency C=O stretch for the ester (~1650 cm⁻¹) and a C=C stretching vibration (~1610 cm⁻¹). A very broad O-H stretch in the 3400-2400 cm⁻¹ region is a definitive, albeit sometimes weak, indicator of the enol form.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Molecular Weight: C₁₅H₂₀O₃ = 248.32 g/mol

Table 4: Predicted Major Fragments in EI-MS

| m/z | Proposed Fragment | Comments |

| 248 | [M]⁺ | Molecular ion |

| 203 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester. |

| 189 | [M - CH₂COOC₂H₅]⁺ | Loss of the ethyl aceto radical. |

| 161 | [4-tBu-Ph-CO]⁺ | Acylium ion, a very stable and likely abundant fragment. |

| 133 | [4-tBu-Ph]⁺ | Loss of CO from the acylium ion. |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation, characteristic of the tert-butyl group. |

Expertise & Experience: The fragmentation of β-keto esters is often directed by the carbonyl groups.[6] Alpha-cleavage adjacent to the carbonyls is a dominant pathway. The formation of the stable 4-tert-butylbenzoyl cation (m/z 161) is expected to be a major fragmentation pathway. The loss of the ethoxy group (m/z 203) is also a characteristic fragmentation of ethyl esters.[6]

dot graph a { layout=dot rankdir=LR node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", fontcolor="#202124"];

} Caption: Predicted major fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires careful sample preparation and instrument setup.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, typically 16-64 scans. For ¹³C NMR, a larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

dot graph a { layout=dot rankdir=TB node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9, color="#5F6368", fontcolor="#202124"];

} Caption: NMR experimental workflow.

IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Spectrum: Record a background spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic data of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate provides a comprehensive picture of its molecular structure and dynamic behavior. The NMR and IR spectra are particularly informative, clearly demonstrating the existence of a keto-enol tautomeric equilibrium. The mass spectrum complements this information by confirming the molecular weight and revealing characteristic fragmentation pathways. This guide serves as a valuable resource for researchers, providing the necessary data and interpretation to confidently identify and utilize this important synthetic intermediate.

References

- Manbeck, K. A., et al. (2011). Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy.

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. (PDF)

- Gáspár, A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 931-935.

- Tayyari, S. F., et al. (2014). Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate. Journal of Molecular Structure, 1069, 238-247.

- Kazantsev, D. A., et al. (2025). Synthesis, Molecular Structure, and Spectral Properties of Ethyl 3-Oxo-2-(2,4,6-trinitrophenyl)butanoate. Russian Journal of Organic Chemistry, 61.

- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (LibreTexts)

- Singh, P., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6789. (MDPI)

- Al-Hourani, B. J., et al. (2024). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. New Journal of Chemistry. (RSC Publishing)

- Gündüz, M. G., et al. (2018). Synthesis and possible keto-enol tautomerism of β-keto ester III. ResearchGate.

- Gáspár, A., et al. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. (ChemRxiv)

- PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)

- Atkinson, R. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. (YouTube)

- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific. (Thermo Fisher Scientific)

- Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (ASU Core Research Facilities)

- Reichardt, C. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827.

- Reeves, L. W. (1957). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Canadian Journal of Chemistry, 35(12), 1351-1366.

- Grehn, L., et al. (2013). Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. ResearchGate.

- BenchChem. (n.d.). Comparative Analysis of Mass Spectrometry Fragmentation: 3-Oxopentanenitrile. BenchChem. (BenchChem)

- El-Shahawy, A. S., et al. (1988). Infrared Study of Keto-Enol Equilibrium of Acetylacetone, Benzoylacetone and Dibenzoylmethane in Different Solvents. Spectrochimica Acta Part A: Molecular Spectroscopy, 44(10), 975-980.

- Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5438. (PMC - NIH)

- Stojanovic, M. N., et al. (2010). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(8), 1435-1444. (NIH)

- BenchChem. (n.d.).

- The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. (YouTube)

- Scribd. (n.d.).

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a beta-keto ester of interest in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of data, offering insights into the structural factors influencing these properties and detailing the experimental methodologies for their empirical determination. A thorough examination of the predicted boiling point is presented, alongside a discussion on the anticipated melting point based on structural analogs. Furthermore, this guide includes detailed, field-tested protocols for the experimental determination of melting and boiling points, coupled with essential safety and handling procedures for this class of compounds.

Introduction: The Significance of Physical Properties in Chemical Research

The physical properties of a compound, such as its melting and boiling points, are fundamental to its identity, purity, and suitability for various applications. For researchers in drug development and synthetic chemistry, these parameters are critical for reaction optimization, purification, formulation, and storage. Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, as a substituted beta-keto ester, presents a unique set of characteristics influenced by its aromatic ring, the bulky tert-butyl group, and the reactive keto-ester moiety. Understanding these properties is the first step toward its effective utilization in the laboratory and beyond.

Physicochemical Properties of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

A thorough literature search reveals that while some physical properties of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate have been predicted based on its structure, experimentally determined data is not extensively available, particularly for its melting point.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | N/A |

| Molecular Weight | 248.32 g/mol | N/A |

| Predicted Boiling Point | 335.1 ± 25.0 °C | ChemicalBook |

| Predicted Density | 1.031 ± 0.06 g/cm³ | ChemicalBook |

| Experimental Melting Point | Not available in the reviewed literature | N/A |

Boiling Point Analysis

The predicted boiling point of 335.1 ± 25.0 °C is substantial, reflecting the molecule's relatively high molecular weight and the presence of polar functional groups (ester and ketone) that contribute to intermolecular dipole-dipole interactions. The large, non-polar tert-butyl group and the phenyl ring also contribute significantly to the van der Waals forces, further elevating the boiling point. The boiling point of a related compound, 3-(4-tert-Butylphenyl)propanal, is noted to be in the range of 299 - 301 °C[1], which, while a different class of compound, provides a point of comparison for a similarly substituted aromatic structure.

Melting Point: An Estimation Based on Structural Analogs

Experimental Determination of Physical Properties

The following section provides detailed protocols for the empirical determination of the melting and boiling points of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Workflow for Physical Property Characterization

The logical flow for characterizing the physical properties of a novel or uncharacterized compound like Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is outlined below.

Caption: Logical workflow for the physical characterization of a compound.

Protocol for Melting Point Determination (Capillary Method)

This method is the most common and reliable for determining the melting point of a solid organic compound.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Begin heating the apparatus. If the approximate melting point is unknown, a rapid heating rate can be used to get a rough estimate. For an accurate measurement, heat rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

Purity Indication: A sharp melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

Thiele tube

-

Mineral oil or other high-boiling liquid

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Sample of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

-

Bunsen burner or micro-burner

Procedure:

-

Sample Preparation: Add 0.5-1 mL of the liquid sample into the small test tube.

-

Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Clamp the Thiele tube and carefully heat the side arm with a gentle flame. The convection currents in the oil will ensure uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.

Safety and Handling of Beta-Keto Esters

Beta-keto esters, as a class of compounds, require careful handling due to their potential reactivity and biological activity. While a specific Material Safety Data Sheet (MSDS) for Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is not widely available, general precautions for this chemical family should be strictly followed.

General Hazards:

-

Irritation: May cause skin, eye, and respiratory tract irritation[7][8].

-

Flammability: Many organic esters are flammable[9].

-

Reactivity: Can undergo various reactions at the keto and ester groups. They are generally stable under normal conditions but may react with strong oxidizing agents, acids, and bases[10].

Handling and Personal Protective Equipment (PPE):

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to protect clothing.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of vapors.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Keep containers tightly closed when not in use.

Conclusion

This technical guide has provided a detailed examination of the physical properties of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate. While a predicted boiling point is available, the melting point remains to be experimentally determined. The provided protocols offer a clear and reliable path for researchers to empirically measure these crucial parameters. By understanding the interplay of its structural features and adhering to stringent safety protocols, scientists can confidently and effectively utilize this compound in their research and development endeavors.

References

-

Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

-

The Good Scents Company. ethyl benzoyl acetate. Retrieved from [Link]

-

NIST Chemistry WebBook. Ethyl benzoylacetate. Retrieved from [Link]

-

PubChem. 4-tert-Butylphenol. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 98-54-4 CAS MSDS (4-tert-Butylphenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-tert-Butylphenol | C10H14O | CID 7393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl benzoyl acetate, 94-02-0 [thegoodscentscompany.com]

- 6. Ethyl benzoylacetate CAS#: 94-02-0 [m.chemicalbook.com]

- 7. fishersci.es [fishersci.es]

- 8. cloudfront.zoro.com [cloudfront.zoro.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fishersci.fr [fishersci.fr]

A Comprehensive Technical Guide to the Solubility of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate, a β-keto ester of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2] While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes information from analogous compounds and established chemical principles to predict its solubility behavior. Furthermore, it offers a robust experimental framework for researchers to determine its solubility in a variety of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physical properties for applications in reaction chemistry, purification, and formulation.

Introduction to Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a β-keto ester that serves as a versatile intermediate in the synthesis of more complex organic molecules.[1] Its structure, featuring a bulky, non-polar tert-butylphenyl group and a polar ethyl ester moiety, suggests a nuanced solubility profile that is critical for its effective use in various chemical transformations. Understanding its solubility is paramount for optimizing reaction conditions, developing effective purification strategies, and formulating final products.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Boiling Point | 335.1 ± 25.0 °C |

| Density | 1.031 ± 0.06 g/cm³ |

| Acidity (pKa) | 10.15 ± 0.25 |

These properties are predicted and should be confirmed experimentally.[3]

Predicted Solubility Profile

Based on its molecular structure, Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is expected to exhibit good solubility in a range of organic solvents. The presence of the large, non-polar tert-butylphenyl group will likely dominate its solubility characteristics, favoring dissolution in non-polar to moderately polar solvents. Conversely, its solubility in highly polar solvents, such as water, is expected to be low.

The general principle of "like dissolves like" is a useful starting point for selecting appropriate solvents. Solvents with polarity indices similar to that of the solute are more likely to be effective.

Table of Suggested Solvents for Solubility Screening:

| Solvent Category | Solvent | Rationale for Inclusion |

| Non-Polar | Hexane, Toluene, Isooctane | The bulky, non-polar tert-butylphenyl group suggests good solubility in these solvents.[4] |

| Moderately Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | These solvents can interact with both the non-polar and polar regions of the molecule. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | The keto and ester functional groups may allow for some solubility in these polar solvents.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding with the carbonyl groups may facilitate dissolution, although the large non-polar group may limit solubility.[4] |

| Highly Polar | Water | Solubility is expected to be very low due to the large hydrophobic component of the molecule. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[5]

Detailed Protocol: Shake-Flask Method[6]

Objective: To determine the equilibrium solubility of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate in a selected solvent at a controlled temperature.

Materials:

-

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials with tight-sealing caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Preparation: Add an excess amount of solid Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

Caption: Workflow for solubility determination via the shake-flask method.

Overcoming Solubility Challenges in Reactions

In instances where the solubility of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a limiting factor for a chemical reaction, several strategies can be employed:

-

Co-solvents: The use of a mixture of solvents can significantly enhance solubility. For example, adding a small amount of a polar aprotic solvent like DMSO or DMF to a less polar solvent can improve the dissolution of polar reactants.[4]

-

Biphasic Systems: For enzymatic or aqueous reactions, a biphasic system can be utilized where the β-keto ester is dissolved in a water-immiscible organic solvent (e.g., hexane, toluene).[4] This creates a large interfacial area for the reaction to occur while keeping the substrate concentration in the organic phase high.

-

Increased Agitation: Vigorous stirring or agitation can increase the rate of dissolution and maximize the contact between the solute and the solvent.[4]

Conclusion

While specific, publicly available quantitative solubility data for Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is scarce, a systematic approach based on its chemical structure and the principles of solubility can guide solvent selection. For precise process development and optimization, the experimental determination of solubility is strongly recommended. The provided shake-flask protocol offers a reliable method for obtaining this critical data. A thorough understanding and experimental validation of the solubility of this compound are essential for its successful application in research and development.

References

- BenchChem. (n.d.). Overcoming Solubility Issues of β-Keto Esters in Enzymatic Hydrolysis. Technical Support Center.

- BenchChem. (n.d.). Ethyl 3-(4-tert-butylphenyl)

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (n.d.).

- PubChem. (n.d.). Ethyl 3-(4-methylphenyl)-3-oxopropanoate.

- BenchChem. (n.d.).

- PubChem. (n.d.). Ethyl 3-acetyl-4-oxopentanoate.

- ChemScene. (n.d.).

- BLDpharm. (n.d.). Ethyl 3-(4-tert-butylphenyl)

- Organic Syntheses. (n.d.).

- MDPI. (2025). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester.

- The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.

- ResearchGate. (2014). Solubility of different ketones in the buffer medium and different methods used for the ADH-LB and ADH-T reductions.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- ResearchGate. (2025). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents.

- ChemicalBook. (n.d.). ETHYL 3-(4-TERT-BUTYLPHENYL)

- Unknown. (n.d.). Solvent Miscibility Table.

- PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

- PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate.

- PubChem. (n.d.). Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester.

Sources

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate: A Versatile Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide:

Executive Summary

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a β-keto ester that represents a highly valuable, yet underexplored, starting material in medicinal chemistry. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl system and a lipophilic 4-tert-butylphenyl moiety, positions it as a privileged scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this compound, focusing on its role as a precursor for potent anti-inflammatory and anticancer agents. We will explore the chemical rationale behind its versatility, provide detailed synthetic protocols, and present logical frameworks for structure-activity relationship (SAR) studies, thereby offering a comprehensive roadmap for researchers in drug discovery and development.

The Strategic Value of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate

Chemical Profile and Reactivity

Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate is a dicarbonyl compound characterized by an ethyl ester and a ketone separated by a methylene group. The true value of this scaffold lies in its chemical reactivity, which is dictated by the interplay between these functional groups.

-

1,3-Dicarbonyl Reactivity: The protons on the C2 methylene group are significantly acidic due to the electron-withdrawing effects of the two adjacent carbonyls. This facilitates deprotonation and subsequent reactions with various electrophiles.

-